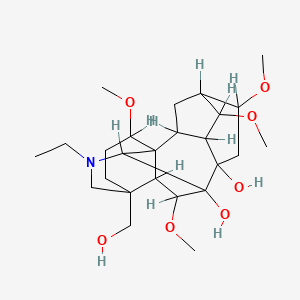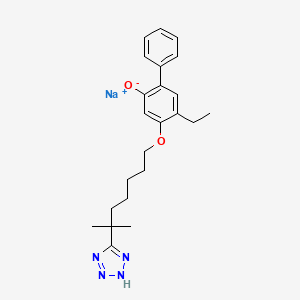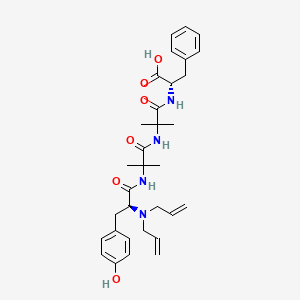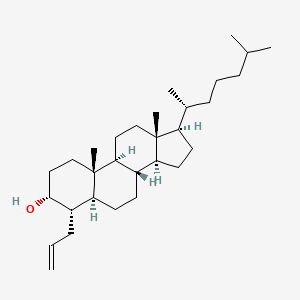
Roylin
Descripción general
Descripción
This alkaloid is obtained from Aconitum lycoctonum and also from other species of Aconitum and Delphinium. Diterpene Alkaloid. The base alkaloid methyllicaconotine is isolated from Delfinium rotundifolium Afan. Plant (Ranunculaceae fam.)
It is a ganglion blocking agent, curare-like compound. It belongs to an original chemical class of reversible nicotinic receptors blocker
Lycoctonine is a C19-diterpenoid alkaloid.
Aplicaciones Científicas De Investigación
Toxicity Analysis
Lycoctonine has been the subject of a Quantitative Structure-Activity Relationship (QSAR) toxicity analysis . This study involved a series of 19 alkaloids with the lycoctonine skeleton. The analysis used the Genetic Algorithm combined with Multiple Linear Regression Analysis (GA-MLRA) technique to generate two types of QSARs: models containing exclusively 3D-descriptors and models consisting of physicochemical descriptors .
Overcoming Multidrug-Resistant Cancer
The pharmacological activities of C19-diterpenoid alkaloids, including Lycoctonine, are related to their basic skeletons . A study aimed at determining the chemosensitizing effects of synthetic derivatives of lycoctonine-type C19-diterpenoid alkaloids on a P-glycoprotein (P-gp)-overexpressing multidrug-resistant (MDR) cancer cell line KB-VIN . The study found that several derivatives effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .
Pharmacological Properties
The roots of Aconitum plants, which contain Lycoctonine, have been used as an herbal drug in some prescriptions of traditional Japanese medicine for the treatment of hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . The pharmacological properties of aconitine-type C19-diterpenoid alkaloids have been studied extensively .
Structure-Activity Relationship (SAR) Studies
Lycoctonine is part of the C19-diterpenoid alkaloids, which include aconitine, mesaconitine, hypaconitine, and jesaconitine . These alkaloids are extremely toxic, and their structure-activity relationships have been the target of considerable interest by medicinal chemists .
Mecanismo De Acción
Target of Action
It’s known that the pharmacological activities of c19-diterpenoid alkaloids like lycoctonine are related to their basic skeletons
Mode of Action
It’s suggested that Lycoctonine-type C19-diterpenoid alkaloids can interfere with the drug transport function of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cell lines . This interference can sensitize MDR cells to various anticancer drugs .
Biochemical Pathways
The biosynthesis of C19 and C18 Norditerpenoid alkaloids (NDA) like Lycoctonine starts from the precursor isopentenyl pyrophosphate (IPP), which is produced from the mevalonate and the methylerythritol (MEP) pathways . Allylic isomerisation converts IPP into dimethylallyl PP (DMAPP) by isopentenyl diphosphate isomerase (IPP isomerase) .
Pharmacokinetics
Preliminary theoretical ADME properties of the Norditerpenoid alkaloids (NDA) like Lycoctonine gave promising data . Those showing higher desirable therapeutic activity are still those of high toxicity .
Result of Action
Lycoctonine and its synthetic derivatives have shown moderate cytotoxicity against chemosensitive cancer cell lines . Several non-cytotoxic synthetic analogs effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .
Action Environment
It’s known that environmental factors can significantly impact the quality and efficacy of plant-derived compounds
Propiedades
IUPAC Name |
11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUXHIWBVZAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycoctonine | |
CAS RN |
26000-17-9 | |
| Record name | Lycoctonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)




![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)
![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)